4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that belongs to the quinoxaline family. It has been the subject of significant scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation is that it can be expensive to synthesize and may not be readily available for all researchers.
Orientations Futures
There are several future directions for research on 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, more studies are needed to explore its potential as a therapeutic agent for other diseases such as cancer and inflammation.
In conclusion, this compound is a chemical compound that has shown significant potential as a therapeutic agent. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a treatment for neurological disorders. While there are limitations to its use in lab experiments, it remains an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline involves the reaction of 3-methylbenzylamine and 1,2-diaminobenzene in the presence of a catalyst. The resulting product is then purified using chromatography techniques. This synthesis method has been optimized to produce high yields and purity of the compound.
Propriétés
IUPAC Name |
4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-5-4-6-14(11-13)12-18-10-9-17-15-7-2-3-8-16(15)18/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHAVJCRIJPEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.